molecular formula C21H17F3N2O3S B2656189 N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide CAS No. 1396766-71-4

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2656189
CAS No.: 1396766-71-4
M. Wt: 434.43
InChI Key: VLPOMMXPOZMJDY-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a thiophene ring, an amide linkage, and a trifluoromethoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, functionalization at the desired position can be achieved through halogenation or other electrophilic substitution reactions.

    Amide bond formation: The thiophene derivative can then be coupled with an amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

    Introduction of the trifluoromethoxy group: This step might involve the use of trifluoromethoxy-containing reagents under specific conditions to ensure the selective introduction of the group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide: Lacks the trifluoromethoxy group.

    N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-methoxybenzamide: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide can significantly alter its chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to certain biological targets.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S/c22-21(23,24)29-17-9-5-15(6-10-17)20(28)26-16-7-3-14(4-8-16)12-19(27)25-13-18-2-1-11-30-18/h1-11H,12-13H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPOMMXPOZMJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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